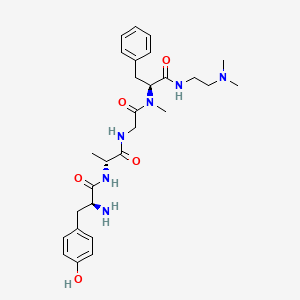

Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)-

CAS No.: 75638-63-0

Cat. No.: VC17140933

Molecular Formula: C28H40N6O5

Molecular Weight: 540.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75638-63-0 |

|---|---|

| Molecular Formula | C28H40N6O5 |

| Molecular Weight | 540.7 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

| Standard InChI | InChI=1S/C28H40N6O5/c1-19(32-27(38)23(29)16-21-10-12-22(35)13-11-21)26(37)31-18-25(36)34(4)24(17-20-8-6-5-7-9-20)28(39)30-14-15-33(2)3/h5-13,19,23-24,35H,14-18,29H2,1-4H3,(H,30,39)(H,31,37)(H,32,38)/t19-,23+,24+/m1/s1 |

| Standard InChI Key | KRWUPJRFKUZPCP-YGOYIFOWSA-N |

| Isomeric SMILES | C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCN(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

| Canonical SMILES | CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCN(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound’s IUPAC name is (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide, reflecting its stereochemical complexity and functional groups . Alternative identifiers include:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 75638-63-0 |

| DSSTox Substance ID | DTXSID60226547 |

| MeSH Entry Term | RX 783016 |

| Wikidata ID | Q83106005 |

These identifiers facilitate cross-referencing across chemical databases and literature .

Molecular Formula and Weight

The molecular formula C₂₈H₄₀N₆O₅ corresponds to a monoisotopic mass of 540.7 g/mol, as computed by PubChem . The structure integrates a tyrosine residue (4-hydroxyphenyl), alanine, glycine, and a modified phenylalaninamide moiety, distinguishing it from canonical enkephalins like Met-enkephalin (YGGFM) or Leu-enkephalin (YGGFL).

Structural Characteristics

Primary Sequence and Modifications

The peptide backbone follows the sequence Tyr-Ala-Gly-Phe, with critical substitutions:

-

N-terminal modification: An N-(2-(dimethylamino)ethyl) group replaces the native amine at the alanine(2) position.

-

C-terminal modification: The phenylalaninamide(4) residue is N(alpha)-methylated, altering hydrophobicity and steric interactions .

These modifications likely enhance metabolic stability by reducing enzymatic degradation, a common limitation of natural enkephalins.

Stereochemistry and Conformational Analysis

The compound’s chiral centers are specified in its IUPAC name:

-

Tyrosine: (S)-configuration at position 2.

-

Alanine(2): (R)-configuration.

Conformational flexibility is limited, as evidenced by PubChem’s note that 3D conformer generation is disallowed due to excessive flexibility . This suggests potential challenges in crystallographic studies but highlights adaptability in receptor binding.

Synthesis and Physicochemical Properties

Solubility and Stability

The presence of polar groups (e.g., dimethylaminoethyl) and aromatic rings suggests:

-

Solubility: Moderate water solubility due to ionizable amines, with enhanced lipid solubility from methyl and phenyl groups.

-

Stability: Resistance to aminopeptidases due to N-methylation and alkylation, as observed in similar enkephalin analogues .

Pharmacological Profile

Opioid Receptor Interactions

As an enkephalin derivative, this compound is hypothesized to target delta (δ) and mu (μ) opioid receptors. Structural similarities to [D-Ala², N-MePhe⁴]-enkephalin (DAMGO), a selective μ-opioid agonist, suggest potential μ-receptor affinity . The dimethylaminoethyl group may further modulate receptor binding kinetics by introducing cationic character at physiological pH.

Biologic Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume